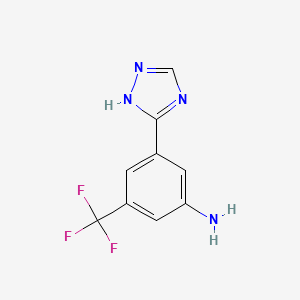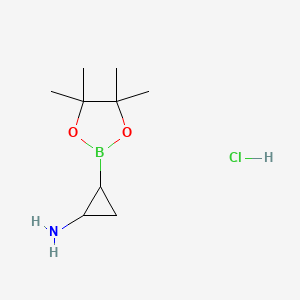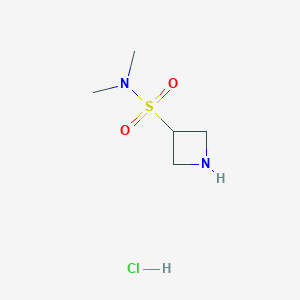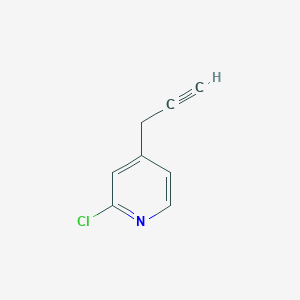
3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is an organic compound that features a triazole ring and a trifluoromethyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Aniline: The final step involves coupling the triazole and trifluoromethyl intermediates with an aniline derivative, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: The triazole and aniline rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated, alkylated, and acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine
Medically, this compound is investigated for its potential to treat various diseases, including cancer and infectious diseases. Its triazole ring is known for its bioactivity, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-1,2,4-Triazol-3-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)aniline: Lacks the triazole ring, affecting its reactivity and applications.
1,2,4-Triazole Derivatives: Various derivatives with different substituents on the triazole ring, each with unique properties.
Uniqueness
3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is unique due to the combination of the triazole ring and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H7F3N4 |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-1-5(2-7(13)3-6)8-14-4-15-16-8/h1-4H,13H2,(H,14,15,16) |
Clé InChI |
ZJZFHRJKJSEQCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)N)C2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)


![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)



![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)

